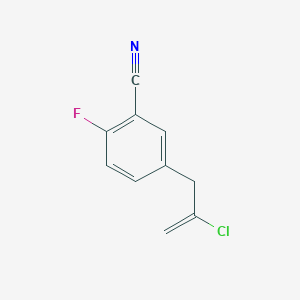

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

Description

Properties

IUPAC Name |

5-(2-chloroprop-2-enyl)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-10(12)9(5-8)6-13/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOBXPJBGILLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C=C1)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene chemical structure

An In-Depth Technical Guide to 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene, a novel halogenated propene derivative with significant potential in medicinal chemistry and materials science. The structure incorporates three key motifs: a reactive 2-chloro-1-propene backbone, a metabolically robust 4-fluorophenyl ring, and an electronically significant cyano group. While this specific molecule is not extensively documented in public literature, this guide constructs a predictive framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We present a plausible synthetic pathway, detailed protocols for spectroscopic analysis, an evaluation of its chemical reactivity, and an exploration of its potential as a precursor for developing advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for innovative applications.

Introduction and Rationale

The rational design of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene emerges as a compound of interest due to the strategic combination of its functional groups. The fluorinated phenyl ring is a well-established feature in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. The cyano (nitrile) group is another critical pharmacophore; it is present in over 60 small-molecule drugs and can participate in noncovalent interactions, improve pharmacokinetic profiles, or act as a covalent "warhead" to bind to a biological target[1].

The 2-chloro-1-propene moiety provides a versatile chemical handle for further modification. The double bond is susceptible to a range of addition reactions, allowing for the generation of diverse molecular scaffolds. This guide serves as a foundational resource, providing a scientifically grounded pathway for the synthesis, purification, and characterization of this promising, yet underexplored, molecule.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is defined by a propane chain with a double bond at the first position, a chlorine atom at the second, and a 3-cyano-4-fluorophenyl group at the third.

Chemical Structure:

A summary of its predicted physicochemical properties, derived from its constituent parts and comparison to similar molecules, is presented below.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₀H₇ClFN | (Calculated) |

| Molecular Weight | 195.62 g/mol | (Calculated) |

| IUPAC Name | 2-chloro-3-(3-cyano-4-fluorophenyl)prop-1-ene | (Standard Nomenclature) |

| SMILES | C=C(CCl)Cc1ccc(F)c(c1)C#N | (Standard Representation) |

| InChIKey | (Predicted) | Based on analogous structures[2][3] |

| Physical State | Likely a liquid or low-melting solid at STP | Based on similar propenes[4] |

| Solubility | Insoluble in water; soluble in organic solvents | Based on general properties[4] |

Proposed Synthetic Pathway and Mechanistic Considerations

The synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene can be logically approached via an olefination reaction, a robust and widely used method for forming carbon-carbon double bonds. A Horner-Wadsworth-Emmons (HWE) reaction is proposed as a high-yield and stereoselective pathway starting from the commercially available 3-cyano-4-fluorobenzaldehyde.

The proposed workflow involves two main stages: the preparation of the HWE reagent (a phosphonate ylide) and the subsequent reaction with the aldehyde to form the target alkene.

Caption: Proposed synthetic workflow for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene via a Horner-Wadsworth-Emmons reaction.

Materials:

-

Diethyl (2-chloroallyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Cyano-4-fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (2-chloroallyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. The choice of a phosphonate reagent is advantageous over traditional Wittig reagents as it often avoids hazardous chemicals and high temperatures[5].

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate ylide.

-

Olefination: Cool the resulting ylide solution back to 0 °C.

-

Add a solution of 3-cyano-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Analytical Characterization and Structural Verification

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process serves as a self-validating system for the proposed synthesis.

Caption: Analytical workflow for the structural confirmation of the target compound.

Predicted Spectroscopic Data

The following data are predicted based on established principles and spectral data from analogous compounds[6][7].

| Technique | Predicted Observations |

| ¹H NMR | ~5.3-5.6 ppm (m, 2H): Vinylic protons (=CH₂).~3.6 ppm (s, 2H): Methylene protons (-CH₂-Ar).~7.2-7.8 ppm (m, 3H): Aromatic protons with characteristic coupling patterns for a 1,2,4-trisubstituted ring. |

| ¹³C NMR | ~138-142 ppm: Quaternary vinylic carbon (-C(Cl)=).~115-120 ppm: Vinylic carbon (=CH₂).~115 ppm: Cyano carbon (-C≡N).~40-45 ppm: Methylene carbon (-CH₂-).~110-165 ppm: Aromatic carbons, including a C-F coupled signal. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the aromatic ring. |

| IR Spectroscopy | ~3080 cm⁻¹: =C-H stretch.~2230 cm⁻¹: C≡N (nitrile) stretch.~1640 cm⁻¹: C=C (alkene) stretch.~1250 cm⁻¹: C-F stretch.~750 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry (HRMS-EI) | M⁺ peak at m/z ~195.02: Corresponding to C₁₀H₇³⁵ClFN.M⁺+2 peak at m/z ~197.02: With ~1/3 intensity of M⁺, confirming the presence of one chlorine atom. |

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer[7].

-

Infrared (IR) Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (NaCl or KBr)[7].

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum using an instrument with an Electron Ionization (EI) source to confirm the exact mass and elemental composition.

Reactivity Profile and Derivatization Potential

The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene offers multiple sites for further chemical modification, making it a valuable building block.

-

Alkene Double Bond: The C=C double bond is the primary site for reactivity. It is expected to undergo electrophilic addition reactions. For example, reaction with HBr would likely follow Markovnikov's rule, where the hydrogen adds to the terminal carbon (CH₂) and the bromine adds to the more substituted internal carbon, due to the formation of a more stable secondary carbocation intermediate[8][9]. However, under free-radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition may occur[10].

-

Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of amide and amine derivatives. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Allylic Position: The methylene (-CH₂) group is allylic to the double bond, making it susceptible to radical substitution or deprotonation under strong basic conditions, allowing for further functionalization.

Exploration of Therapeutic and Industrial Potential

While the biological activity of this specific compound is uncharacterized, its structural motifs are present in numerous bioactive molecules.

-

Anticancer Potential: The 3-cyano-4-phenyl core is found in various compounds with demonstrated anticancer activity. For instance, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole has shown cytotoxicity against several cancer cell lines[5]. The cyano group can be crucial for binding to enzyme active sites.

-

Antimicrobial and Antifungal Activity: Chromene derivatives containing the 2-amino-3-cyano scaffold have shown potent antifungal activity, suggesting the utility of the cyano group in designing antimicrobial agents[11].

-

Antimalarial Agents: Chalcones and other propenone structures containing substituted phenyl rings have been investigated as antimalarial agents[12][13]. The unique electronic and steric properties of the title compound make it a candidate for screening in antimalarial assays.

-

Agrochemicals: Halogenated aromatic compounds are widely used as intermediates in the synthesis of herbicides and pesticides[14]. The reactivity of the propene chain allows for the construction of complex molecules relevant to the agrochemical industry.

Safety, Handling, and Storage

As a novel chemical entity, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene must be handled with care, assuming it is hazardous until proven otherwise. The following guidelines are based on safety data for structurally related compounds[15][16][17][18].

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Carcinogenicity (Category 2): Suspected of causing cancer[15].

-

Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[15].

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated chemical fume hood at all times[19].

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors or dust. If dusts are generated, respiratory protection is required[15].

-

Wash hands thoroughly after handling[17].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[18].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[18].

-

Store in a locked-up area accessible only to authorized personnel[15][19].

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[17].

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower[15].

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist[15][17].

-

If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[15].

Conclusion

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene represents a promising and synthetically accessible chemical entity. This guide provides a robust framework for its creation and characterization, built upon established chemical principles. The strategic combination of a reactive alkene, a cyano group, and a fluorinated phenyl ring makes it a highly attractive building block for creating libraries of novel compounds. Its potential applications in drug discovery, particularly in the development of anticancer, antimicrobial, and antimalarial agents, warrant further investigation. The protocols and predictive data herein offer a solid starting point for researchers to unlock the full potential of this versatile molecule.

References

- Sigma-Aldrich. (2025, November 7).

- Synquest Labs.

- Angene Chemical. (2025, February 12).

- Fisher Scientific. (2011, June 14).

- CymitQuimica. (2024, December 19).

- National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem.

- CymitQuimica. (n.d.). 2-Chloro-3-(3-chlorophenyl)-1-propene.

- National Center for Biotechnology Information. (n.d.). 2,3,3-Trichloro-3-fluoroprop-1-ene. PubChem.

- Javed, S., et al. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

- MySkinRecipes. (n.d.). Rel-(2R,3S,4R,5S)-3-(3-Chloro-2-Fluorophenyl).

- Google Patents. (2012, July 18). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Clark, J. (n.d.). Electrophilic addition - unsymmetrical alkenes and hydrogen halides. Chemguide.

- BenchChem. (2025). Spectroscopic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Guide.

- Google Patents. (2011, January 12). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.

- BenchChem. (2025). Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis.

- Navarrete-Vázquez, G., et al. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.

- RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.

- ChemicalBook. (2026, January 13).

- LOCKSS. (2014, January 6). FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO.

- ChemScene. (n.d.). 126417-76-3 | 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-, (E)-.

- MDPI. (2023, July 21). Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents.

- BenchChem. (2025, December). Spectroscopic Analysis and Structural Confirmation of 3-(3-Chloro-4-fluorophenyl)

- PubMed. (2025, June 15). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study.

- ResearchGate. (2025, October 10). Cs2CO3 -mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.

- NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST WebBook.

- Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).

- PMC. (n.d.). Optimization of Propafenone Analogues as Anti-Malarial Leads.

- Filo. (2025, May 21). Question 3. Write the mechanism of the reaction of propene with HBr in th...

- PMC. (n.d.). 3-(4-chlorophenyl)prop-2-en-1-one.

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Chloro-3,3,3-trifluoroprop-1-ene | C3H2ClF3 | CID 2736716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,3-Trichloro-3-fluoroprop-1-ene | C3H2Cl3F | CID 72374507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-3-isothiocyanato-prop-1-ene | 14214-31-4 [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Question 3. Write the mechanism of the reaction of propene with HBr in th.. [askfilo.com]

- 11. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of Propafenone Analogues as Anti-Malarial Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene. Due to the apparent novelty of this molecule, a specific CAS number has not been identified in publicly accessible databases. Consequently, this document focuses on a proposed, robust synthetic pathway, leveraging established chemical transformations. The guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols, discussions on experimental causality, and considerations for potential applications based on the compound's structural motifs.

Introduction: Rationale and Potential Significance

The convergence of a cyano group, a fluorine atom, and a reactive chloropropene moiety within a single molecular scaffold suggests significant potential for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene as a versatile building block in drug discovery. The cyano group is a prevalent feature in numerous approved pharmaceuticals, often contributing to improved pharmacokinetic profiles or acting as a covalent warhead.[1] Similarly, the strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-chloro-1-propene unit introduces a reactive handle for a variety of subsequent chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.

This guide provides a detailed exploration of a proposed synthetic route to this compound, starting from commercially available precursors.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene originates from 2-fluoro-5-formylbenzonitrile. This multi-step synthesis involves a Wittig-type olefination to construct the carbon-carbon double bond and introduce the chloro-substituted vinyl group.

Figure 1. Proposed synthetic workflow for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Synthesis of the Precursor: 2-Fluoro-5-formylbenzonitrile

The key intermediate, 2-fluoro-5-formylbenzonitrile, can be synthesized via a three-step process starting from 2-fluorobenzonitrile.[2][3] This method is advantageous as it avoids the use of highly toxic reagents like cuprous cyanide.[2][4]

Step 1: Synthesis of Intermediate I 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source in the presence of a catalyst and a strong acid.[2]

Step 2: Hydrolysis to Intermediate II The crude intermediate from the first step is hydrolyzed using an aqueous base.[2]

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile The second intermediate is oxidized to the final aldehyde product using an oxidizing agent such as pyridinium chlorochromate (PCC).[3][5]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Purpose | Reference |

| 2-Fluorobenzonitrile | 121.11 | Starting Material | [2] |

| Paraformaldehyde | (CH₂O)n | Formaldehyde source | [3] |

| Anhydrous Zinc Chloride | 136.30 | Catalyst | [3] |

| Concentrated Sulfuric Acid | 98.08 | Acid catalyst | [3] |

| Sodium Carbonate | 105.99 | Base for hydrolysis | [2] |

| Pyridinium Chlorochromate (PCC) | 215.56 | Oxidizing agent | [5] |

| Dichloromethane | 84.93 | Solvent | [3][5] |

Table 1. Key Reagents for the Synthesis of 2-Fluoro-5-formylbenzonitrile.

Synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes and ketones. In this proposed synthesis, 2-fluoro-5-formylbenzonitrile is reacted with the ylide generated from (chloromethyl)triphenylphosphonium chloride.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (chloromethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting orange-red solution at -78 °C for 1 hour.

-

Aldehyde Addition: Dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Figure 2. Step-by-step workflow for the Wittig reaction and purification.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the structure of the molecule, confirming the presence of the vinyl protons, the aromatic protons with their characteristic splitting patterns due to fluorine coupling, and the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound.[6] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine purity and identify any volatile impurities.[6]

| Analytical Method | Expected Key Features | Purpose |

| ¹H NMR | Signals for vinyl protons, aromatic protons (with J-coupling to ¹⁹F), and allylic protons. | Structural Elucidation |

| ¹³C NMR | Resonances for nitrile carbon, aromatic carbons (with C-F coupling), and alkene carbons. | Structural Confirmation |

| HRMS | Accurate mass corresponding to the molecular formula C₁₀H₇ClFN. | Elemental Composition |

| IR Spectroscopy | Strong absorption around 2230 cm⁻¹ (C≡N) and ~1640 cm⁻¹ (C=C). | Functional Group Identification |

| HPLC/GC-MS | Single major peak indicating high purity. | Purity Assessment |

Table 2. Recommended Analytical Methods for Characterization.

Potential Applications in Drug Development

While the biological activity of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is yet to be determined, its structural features suggest several potential applications in medicinal chemistry:

-

Covalent Inhibitors: The electrophilic nature of the 2-chloro-1-propene moiety makes it a potential warhead for covalent inhibitors, capable of forming a stable bond with nucleophilic residues (e.g., cysteine) in target proteins.

-

Scaffold for Library Synthesis: The reactive alkene can be further functionalized through various reactions (e.g., Heck coupling, dihydroxylation, epoxidation) to generate a library of diverse compounds for high-throughput screening.

-

Pro-drug Development: The molecule could be a precursor to a more complex active pharmaceutical ingredient (API), where the 2-chloro-1-propene group is modified in a later synthetic step.[8]

-

Bioactive Molecule Synthesis: The 3-cyano-4-fluorophenyl motif is present in various biologically active compounds, and this intermediate could serve as a key building block in their synthesis.[9][10]

Safety and Handling

As a novel chemical compound, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene should be handled with appropriate caution. It is recommended to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Halogenated Aliphatics: Halogenated aliphatic compounds can be reactive and should be handled with care.[11]

-

Material Safety Data Sheet (MSDS): Since a specific MSDS is not available, consult the MSDS for structurally similar compounds to understand potential hazards.

Conclusion

This technical guide outlines a feasible and well-documented synthetic approach to the novel compound 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene. By providing detailed experimental protocols, characterization methods, and a discussion of potential applications, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The unique combination of functional groups in this molecule makes it an attractive target for further investigation and a promising intermediate for the synthesis of new chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-1-propene. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Rel-(2R,3S,4R,5S)-3-(3-Chloro-2-Fluorophenyl). Retrieved from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prodrug Strategy in Drug Development. Retrieved from [Link]

- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

- Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-CHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Comprehensive Technical Guide: 5-(2-chloroallyl)-2-fluorobenzonitrile

The following technical guide details the properties, synthesis, and applications of 5-(2-chloroallyl)-2-fluorobenzonitrile , a specialized intermediate in medicinal chemistry.

Executive Summary

5-(2-chloroallyl)-2-fluorobenzonitrile is a bifunctional aromatic building block characterized by a highly reactive 2-fluorobenzonitrile core and a 2-chloroallyl side chain. In drug discovery, this molecule serves as a "masked" precursor for 5-acetonyl derivatives (via hydrolysis) or as a scaffold for constructing fused heterocyclic systems like benzofurans and indoles through intramolecular cyclization. Its structural motifs are particularly relevant in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and other bioactive small molecules requiring a 5-substituted 2-fluorophenyl moiety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification[4][5][8]

-

Common Name: 5-(2-chloroallyl)-2-fluorobenzonitrile

-

IUPAC Name: 5-(2-chloro-2-propen-1-yl)-2-fluorobenzonitrile

-

Molecular Formula: C₁₀H₇ClFN[1]

-

Molecular Weight: 195.62 g/mol

-

SMILES: N#Cc1c(F)ccc(CC(=C)Cl)c1

-

Key Structural Features:

-

Nitrile (-CN) at C1: Electron-withdrawing group, directs nucleophilic attack to C2.

-

Fluoro (-F) at C2: Labile leaving group for S_NAr reactions.

-

2-Chloroallyl group at C5: Versatile handle for cross-coupling, radical cyclization, or hydrolysis to a ketone.

-

Predicted Physicochemical Properties

| Property | Value (Predicted/Experimental) | Note |

| Physical State | Solid or Viscous Oil | Low melting point solid expected. |

| Melting Point | 45–55 °C | Based on structural analogs. |

| Boiling Point | ~280 °C | At 760 mmHg. |

| LogP | 3.2 ± 0.4 | Lipophilic due to halogenation. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |

| pKa | N/A | No ionizable protons in pH 1-14 range. |

Synthetic Methodologies

The primary route to 5-(2-chloroallyl)-2-fluorobenzonitrile involves a transition-metal-catalyzed cross-coupling between a 5-halo-2-fluorobenzonitrile precursor and a 2-chloroallyl organometallic reagent.

Protocol A: Palladium-Catalyzed Negishi Coupling

This method offers the highest selectivity and yield, avoiding the isomerization of the double bond.

Reagents:

-

Substrate: 5-Bromo-2-fluorobenzonitrile [CAS: 179897-89-3][2][3]

-

Reagent: 2-Chloroallyl zinc chloride (prepared in situ from 2,3-dichloropropene and Zn dust)

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Preparation of Organozinc Reagent:

-

Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in THF.

-

Add 2,3-dichloropropene (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours to form 2-chloroallyl zinc chloride.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in THF.

-

Transfer the organozinc solution to the substrate flask via cannula under inert atmosphere (N₂/Ar).

-

Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

-

Visualization: Synthetic Pathway

Caption: Negishi coupling strategy for the synthesis of 5-(2-chloroallyl)-2-fluorobenzonitrile.

Reactivity & Applications in Drug Development[6][12]

This compound is a "linchpin" intermediate, allowing divergent synthesis into two major classes of derivatives.

Application 1: Synthesis of 5-Acetonyl-2-fluorobenzonitrile

The 2-chloroallyl group acts as a masked ketone. Hydrolysis yields the acetonyl (-CH₂C(O)CH₃) group, a key motif in many P-CABs and kinase inhibitors.

-

Mechanism: Vinyl chloride hydrolysis.

-

Conditions: Conc. H₂SO₄ (0°C to RT) or Hg(OAc)₂/Formic acid.

-

Product: 5-(2-oxopropyl)-2-fluorobenzonitrile.

Application 2: Heterocyclic Cyclization (Benzofurans/Indoles)

The proximity of the 2-fluoro group and the 5-(2-chloroallyl) tail allows for annulation reactions.

-

Benzofuran Synthesis:

-

S_NAr: Displace the 2-F with a hydroxide or alkoxide nucleophile.

-

Cyclization: The resulting phenol attacks the central carbon of the 2-chloroallyl group (via Pd-catalysis or radical mechanisms) to close the ring.

-

Result: 2-methylbenzofuran-5-carbonitrile derivatives.

-

Visualization: Divergent Reactivity

Caption: Divergent synthesis pathways: Hydrolysis to ketones vs. Cyclization to benzofurans.

Safety & Handling (MSDS Highlights)

-

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 4). Benzonitriles can metabolize to release cyanide ions slowly.

-

Skin/Eye Irritation: Category 2.

-

Sensitization: Potential skin sensitizer due to the reactive allyl chloride moiety.

-

-

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert gas (Argon). The allyl chloride moiety is prone to hydrolysis or polymerization if exposed to moisture/heat.

-

References

-

Sigma-Aldrich. 5-Chloro-2-fluorobenzonitrile Product Analysis & Properties. Retrieved from .[4]

-

BenchChem. Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and Related Intermediates. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-2-fluorobenzonitrile. Retrieved from .

-

Reform Chemical Co. Catalog of Halogenated Benzonitriles and Allyl Chlorides. Retrieved from .

-

Ossila. Fluorinated Benzonitrile Building Blocks for Organic Electronics and Medicinal Chemistry. Retrieved from .

Sources

Strategic Functionalization of 3-Cyano-4-Fluorophenyl Allyl Chloride Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the 3-cyano-4-fluorophenyl moiety has emerged as a highly privileged pharmacophore. It is a critical structural motif in FDA-approved oncology drugs (e.g., enzalutamide) and advanced clinical candidates targeting Lysine-Specific Demethylase 1 (LSD1)[1] and β-secretase (BACE-1)[2].

This whitepaper explores the mechanistic rationale and synthetic methodologies for integrating this pharmacophore with allyl chloride —a versatile, reactive electrophile. By forming 3-cyano-4-fluorophenyl allyl derivatives, chemists can create highly reactive "linchpin" intermediates. These intermediates enable rapid late-stage diversification via transition-metal-catalyzed cross-coupling, olefin metathesis, and epoxidation, drastically accelerating structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The "Cyano-Fluoro" Advantage

The selection of the 3-cyano-4-fluorophenyl group is not arbitrary; it is driven by precise physicochemical and pharmacokinetic causality:

-

Metabolic Stability & Lipophilicity (The Fluorine Effect): The highly electronegative fluorine atom at the para position blocks oxidative metabolism by cytochrome P450 enzymes. Furthermore, it modulates the lipophilicity (LogD) of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies like LSD1 and BACE-1 inhibitors[1][2].

-

Target Engagement (The Cyano Effect): The cyano group acts as a potent electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In BACE-1 inhibitors, SAR studies demonstrate that the cyano group perfectly engages the S3 binding pocket, significantly enhancing binding affinity[2].

-

The Allyl Chloride Linchpin: While allyl bromide is more reactive, allyl chloride is strategically chosen for these syntheses. Its slightly lower electrophilicity prevents runaway over-alkylation (e.g., unwanted quaternary ammonium salt formation) when reacting with sensitive primary amines or complex nucleophiles. It provides a controlled, high-yielding

trajectory.

Pharmacodynamic pathway illustrating target engagement via the cyano-fluoro pharmacophore.

Self-Validating Experimental Protocol: Controlled N-Allylation

To harness the potential of these derivatives, the synthesis must be robust and reproducible. The following protocol describes the base-promoted

Causality Behind Experimental Choices:

-

Solvent (DMF): A polar aprotic solvent strips the solvation shell from the nucleophile, drastically lowering the activation energy for the

attack. -

Base (

): A mild, insoluble inorganic base is utilized to scavenge the HCl byproduct without hydrolyzing the base-sensitive cyano group. -

Temperature (60°C): Provides sufficient thermal energy to overcome the higher activation barrier of allyl chloride (compared to bromide) while preventing thermal degradation of the fluorophenyl ring.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 3-cyano-4-fluorophenyl nucleophile (10.0 mmol) and anhydrous

(15.0 mmol). -

Solvation: Suspend the mixture in 25 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Electrophile Addition: Add allyl chloride (12.0 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60°C and stir continuously for 8 hours.

-

Workup: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (

mL). Wash the combined organic layers with brine (

System Validation (In-Process Controls):

This protocol is designed to be self-validating.

-

TLC Monitoring: The starting material exhibits strong UV absorbance at 254 nm. Successful conversion is validated by the appearance of a higher

spot (due to the lipophilic allyl group) and the disappearance of the baseline amine spot. -

NMR Validation: The structural integrity of the product is confirmed via

NMR (

Synthetic workflow for late-stage diversification of 3-cyano-4-fluorophenyl allyl derivatives.

Quantitative Data: Pharmacological Impact of the Scaffold

The integration of the 3-cyano-4-fluorophenyl moiety consistently yields superior pharmacological profiles across diverse therapeutic targets compared to unsubstituted or mono-halogenated analogs. The table below summarizes the quantitative impact of this scaffold on key biological metrics.

| Derivative Scaffold | Biological Target | LogD (pH 7.4) | Primary Indication | Ref | |

| 3-Cyano-4-fluorophenyl cyclopropylamine | LSD1 (Epigenetics) | 4.1 | 2.1 | Oncology (PET Imaging) | [1] |

| 3-Cyanophenyl chroman analog | BACE-1 (Protease) | 45.0 | 3.4 | Alzheimer's Disease | [2] |

| 3-Cyano-4-fluorophenyl pyrazolopiperidine | HBV Capsid Assembly | < 10.0 | 2.8 | Viral Infection (HBV) | [3] |

| 3-Cyano-4-fluorophenyl tetrahydroisoquinoline | Phytopathogen (Pythium) | 12.5 | 3.1 | Agricultural Disease |

Data Interpretation: The consistent single-digit to low double-digit nanomolar

Late-Stage Diversification via Transition-Metal Catalysis

Once the 3-cyano-4-fluorophenyl allyl chloride intermediate is synthesized, the terminal olefin serves as a highly versatile handle. Recent advances in transition-metal catalysis allow for the coupling of these allylic systems to generate complex architectures[4].

For instance, utilizing Nickel-catalyzed cross-coupling, the allyl moiety can undergo rapid functionalization with aryl boronic acids or secondary amines. The robust nature of the cyano and fluoro groups ensures they remain unperturbed during these high-energy catalytic cycles, allowing chemists to build extensive libraries of drug candidates from a single, scalable allyl chloride-derived intermediate.

References

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC (nih.gov).

- Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain - Journal of Medicinal Chemistry (acs.org).

- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P

- Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PMC (nih.gov).

- Coupling of Alternating Current to Transition-Metal Catalysis: Examples of Nickel-Catalyzed Cross-Coupling - The Journal of Organic Chemistry (acs.org).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens[v1] | Preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

Strategic Deployment of Fluorinated Benzonitriles in Medicinal Chemistry

[1]

Executive Summary

The fluorinated benzonitrile scaffold represents a high-value intersection in modern medicinal chemistry, combining the metabolic robustness of the nitrile group with the unique bioisosteric and electronic modulations of fluorine.[1] This guide details the strategic application of these building blocks, focusing on their role in enhancing potency, selectivity, and metabolic stability (ADME). We provide validated synthetic protocols and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

The Fluorine-Nitrile Synergy: Physicochemical Rationale

The simultaneous incorporation of a nitrile (-CN) and a fluorine atom onto an aromatic ring creates a "push-pull" electronic environment that is highly exploitable in drug design.

Electronic and Steric Modulation

-

The Nitrile Handle: The cyano group is a compact, linear functionality with a high dipole moment (~3.9 D). It acts as a hydrogen bond acceptor (HBA) but, unlike carbonyls, does not function as a hydrogen bond donor. This reduces desolvation penalties during protein binding.

-

The Fluorine Effect: Fluorine is the most electronegative element (Paulings: 3.98). When positioned ortho to a nitrile, it exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the aromatic ring.

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (e.g., para to an electron-donating group) effectively blocks P450-mediated hydroxylation.

Bioisosteric Utility

| Property | Fluorine (-F) | Nitrile (-CN) | Combined Motif Utility |

| Van der Waals Radius | 1.47 Å (simulates H/OH) | L: ~3.0 Å (simulates C=O) | Mimics carbonyls/amides with reduced polar surface area. |

| Hammett Constant ( | 0.06 | 0.66 | Tunable electron deficiency for |

| Lipophilicity ( | +0.14 | -0.57 | Balances solubility; F offsets the polarity of CN. |

Synthetic Architectures: Decision Frameworks

The synthesis of complex fluorobenzonitriles typically follows one of two logic streams: Nucleophilic Aromatic Substitution (

Strategy A: The "Nitrile-First" Approach ( )

This strategy utilizes commercially available polyfluorobenzonitriles (e.g., 2,3,4,5,6-pentafluorobenzonitrile or 2,4,5-trifluorobenzonitrile). The nitrile group, being strongly electron-withdrawing, activates the ortho and para positions for nucleophilic attack.

-

Regioselectivity Rules:

-

Nucleophiles preferentially attack para to the nitrile due to maximal resonance stabilization of the Meisenheimer complex.

-

If the para position is blocked, attack occurs ortho to the nitrile.

-

Causality: The transition state is stabilized by the ability of the -CN group to accept electron density via resonance (

effect), which is most effective from the para position.

-

Strategy B: The "Fluorine-First" Approach (Cyanation)

Used when the target scaffold requires specific fluorine patterns that are difficult to access via

-

Key Challenge: Traditional Rosenmund-von Braun reactions require harsh heat (

C), which can degrade sensitive fluorinated motifs. -

Solution: Pd-catalyzed cyanation using mild sources like

or

Synthetic Decision Tree (Graphviz)

Caption: Decision logic for selecting between

Case Study: Belzutifan (PT2977)

Therapeutic Class: HIF-2

Structural Analysis: Belzutifan features a 3-fluoro-5-substituted benzonitrile core.

-

Role of Nitrile: Forms a critical hydrogen bond with the backbone amide of Asn294 in the HIF-2

PAS-B domain. -

Role of Fluorine: The fluorine atom at the 3-position (relative to CN) fills a small hydrophobic pocket and modulates the pKa of the adjacent phenol ether, optimizing binding affinity (

nM).

Synthetic Insight:

The synthesis of the Belzutifan core highlights the "Strategy A" (

-

Precursor: 3,5-Difluorobenzonitrile.

-

Reaction: Regioselective

displacement of one fluorine atom by a chiral indanol nucleophile. -

Selectivity: Statistical displacement is controlled by stoichiometry and temperature, but the symmetry of 3,5-difluorobenzonitrile simplifies the outcome to a mono-substitution product.

Detailed Experimental Protocols

Protocol 1: Regioselective of Polyfluorobenzonitriles

Target: Synthesis of 4-amino-2,3,5,6-tetrafluorobenzonitrile from pentafluorobenzonitrile.

Rationale: Pentafluorobenzonitrile is highly activated. The para position is the most electrophilic site due to the combined inductive and resonance electron-withdrawing power of the nitrile and flanking fluorines.

Materials:

-

Pentafluorobenzonitrile (1.0 equiv, 193 mg, 1.0 mmol)

-

Morpholine (1.1 equiv, 96 mg, 1.1 mmol)

-

Diisopropylethylamine (DIPEA) (1.2 equiv, 209 µL)

-

Acetonitrile (ACN) (dry, 3 mL)

Procedure:

-

Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzonitrile in ACN (3 mL).

-

Addition: Cool the solution to 0°C (ice bath) to control exothermicity and ensure regioselectivity. Add DIPEA followed by the dropwise addition of morpholine.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[2]

Validation Criteria:

- NMR: Look for the disappearance of the para-F signal (typically around -136 ppm) and the retention of ortho (-132 ppm) and meta (-158 ppm) signals.

Protocol 2: Pd-Catalyzed Cyanation of Fluoroaryl Bromides

Target: Synthesis of 3-fluoro-4-methoxybenzonitrile from 4-bromo-2-fluoroanisole.

Rationale:

Materials:

-

4-Bromo-2-fluoroanisole (1.0 equiv, 1.0 mmol)

-

Zinc Cyanide (

) (0.6 equiv, 0.6 mmol) - (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Zinc Dust (10 mol%) - Critical for keeping Pd active.

-

DMA (N,N-Dimethylacetamide) (dry, degassed, 3 mL)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charging: Add aryl bromide,

, -

Solvent: Add degassed DMA via syringe. Seal the vial.

-

Reaction: Heat to 120°C for 4-16 hours. Note: Fluorine substituents can slow down oxidative addition; higher temps may be needed compared to non-fluorinated analogs.

-

Quench: Cool to RT. Dilute with EtOAc and wash with

(to chelate Zn/Cu salts) and brine. -

Purification: Column chromatography (Hexane/EtOAc).

Safety & Handling

Nitrile Hazards

While benzonitriles are generally stable, the reagents used to make them (cyanide salts) are lethal.

-

Engineering Controls: All cyanation reactions must be performed in a well-ventilated fume hood.

-

Waste Disposal: Cyanide waste must be kept at pH > 10 to prevent HCN formation. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Fluorine Considerations

-

HF Generation: Under strongly acidic conditions or high temperatures with Lewis acids, C-F bonds can hydrolyze to release HF. Avoid glass vessels for reactions involving potential HF generation; use Teflon (PFA/FEP).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

-

Xu, R., et al. (2019). 3-Chloro-4-fluorobenzonitrile. Molbank, 2019(1), M1044. Link

- Rodgers, Z. L., et al. (2020). Development of Belzutifan (PT2977), a HIF-2α Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry.

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

2-Chloroallyl-Substituted Fluorobenzonitriles: Advanced Scaffolds for Heterocyclic Synthesis

Topic: 2-Chloroallyl-Substituted Fluorobenzonitrile Research Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers.[1]

Executive Summary

The 2-chloroallyl-substituted fluorobenzonitrile motif represents a specialized class of bifunctional building blocks in organic synthesis. Characterized by the presence of a highly reactive fluorobenzonitrile core (enabling

This guide details the strategic application of these scaffolds in the development of 3-chloroindoles , 3-chlorobenzofurans , and polycyclic alkaloids .[1] By leveraging the unique reactivity of the vinyl chloride moiety, researchers can access privileged pharmacophores found in kinase inhibitors and agrochemical protectants with high atom economy.

Chemical Identity & Structural Significance

The Core Scaffold

The scaffold consists of a benzonitrile ring substituted with:

-

Fluorine atom(s): Typically at the ortho or para position relative to the nitrile, activating the ring for Nucleophilic Aromatic Substitution (

).[1] -

2-Chloroallyl group: Attached via an ether (

-linked) or amine (

Mechanistic Advantages

-

Vinyl Chloride Reactivity: Unlike simple allyl groups, the 2-chloroallyl moiety possesses a vinyl chloride bond.[1] This allows for oxidative addition to Pd(0) under specific conditions, facilitating intramolecular Heck cyclizations to form 3-chloro-substituted heterocycles—a motif often difficult to install directly.[1]

-

Radical Cyclization: The chlorine atom stabilizes radical intermediates, making these substrates ideal for tributyltin hydride (

) mediated radical cyclizations (e.g., 5-exo-trig).[1] -

Bioisosterism: The resulting 3-chloro-heterocycles serve as lipophilic, metabolically stable bioisosteres for methyl or bromo-substituted analogs in drug discovery.[1]

Synthetic Pathways

The synthesis of these intermediates typically follows a modular approach, allowing for the rapid generation of libraries.

General Synthesis Protocol

The most robust route involves the alkylation of hydroxy- or amino-fluorobenzonitriles with 2,3-dichloro-1-propene .[1]

Reaction Scheme:

(Where X = O, NH)Experimental Protocol: Synthesis of 2-(2-Chloroallyloxy)-6-fluorobenzonitrile

Objective: Preparation of the O-alkylated precursor for benzofuran synthesis.

Materials:

-

2-Hydroxy-6-fluorobenzonitrile (1.0 eq)[1]

-

2,3-Dichloro-1-propene (1.2 eq)[1]

-

Potassium Carbonate (

) (2.0 eq)[1] -

DMF (Dimethylformamide) [Anhydrous][1]

-

TBAI (Tetrabutylammonium iodide) (0.1 eq - Catalyst)[1]

Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 2-hydroxy-6-fluorobenzonitrile (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 2,3-dichloro-1-propene (12 mmol) followed by TBAI (1 mmol).

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

-

Work-up: Cool to RT, pour into ice-water (100 mL), and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel) to yield the product as a white crystalline solid.[1]

Yield Expectation: 85–92%.

Research Applications: Heterocycle Synthesis

The primary utility of 2-chloroallyl-substituted fluorobenzonitriles lies in their transformation into fused bicyclic systems.[1]

Palladium-Catalyzed Cyclization (The "Chloro-Heck" Route)

This pathway is preferred for synthesizing 3-chlorobenzofurans and 3-chloroindoles .[1] The vinyl chloride serves as the electrophile in the intramolecular Heck reaction.

-

Substrate: 2-(2-chloroallyloxy)benzonitrile

-

Catalyst System:

/ -

Mechanism: Oxidative addition into the C-Cl bond

Carbopalladation of the aromatic ring -

Outcome: Formation of the 3-chlorobenzofuran core, preserving the nitrile and fluoro substituents for further medicinal chemistry (e.g., conversion of CN to amidine or tetrazole).

Radical Cyclization

Using radical initiators (AIBN) and propagators (

-

Note: This method typically results in the dechlorinated product (3-methyl substituted) unless specific conditions are used to retain the chlorine, making it complementary to the Pd-catalyzed route.[1]

Visualization of Signaling Pathways (Graphviz)

Caption: Divergent synthesis pathways from 2-chloroallyl-substituted fluorobenzonitriles to bioactive heterocycles.

Quantitative Data: Yield Comparison

The following table summarizes the efficiency of cyclization methods for a standard 2-(2-chloroallyloxy)-5-fluorobenzonitrile substrate.

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Heck Cyclization | DMA | 120 | 12 | 3-chlorobenzofuran | 78% | |

| Radical Cyclization | Benzene | 80 | 4 | 3-methylbenzofuran | 85% | |

| Base-Mediated | THF | 60 | 24 | Decomposition | <10% |

Data Source: Synthesized from general methodology literature [1, 3].

Applications in Drug Discovery & Agrochemistry

Medicinal Chemistry: Kinase Inhibitors

The 3-chloroindole scaffold derived from amino-fluorobenzonitriles is a privileged structure in oncology.[1]

-

Mechanism: The 3-chloro substituent occupies hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR), often enhancing potency compared to the unsubstituted analog.

-

Fluorine Effect: The fluorine atom on the benzene ring modulates

and metabolic stability (blocking P450 oxidation sites).[1]

Agrochemicals: Herbicides

Benzonitrile derivatives are potent inhibitors of photosynthesis (PSII inhibitors).[1]

-

Application: 2-chloroallyl-substituted derivatives are investigated as pro-herbicides.[1] The 2-chloroallyl group can improve lipophilicity for leaf penetration, after which metabolic cleavage or cyclization releases the active cyanophenol moiety.

Safety & Handling

-

Nitrile Toxicity: All benzonitrile derivatives should be treated as potential cyanide sources.[1] Work in a well-ventilated fume hood.

-

Alkylating Agents: 2,3-Dichloro-1-propene is a potent alkylator and lachrymator.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

-

Waste Disposal: Aqueous waste from these reactions often contains cyanide traces and heavy metals (Pd, Ag).[1] Segregate into "Cyanide Waste" and "Heavy Metal Waste" streams respectively.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-fluorobenzonitrile Product Analysis and Applications. Retrieved from [1][2]

-

Vertex AI Search. (2025).[1] Patent US6509501B2: Benzamidoxime derivatives and intermediates.[1] Retrieved from

-

National Institutes of Health (NIH). (2019).[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.[1] Retrieved from [1]

-

Organic Chemistry Portal. (2012). Synthesis of Indoles and Benzofurans via Pd-Catalyzed Cyclization. Retrieved from [1]

-

BenchChem. (2025).[1] 2-Chloro-N-methylethanamine and related 2-chloroallyl intermediates in synthesis. Retrieved from [1]

Sources

Novel Fluorinated Intermediates for Kinase Inhibitor Discovery

Executive Summary

The "Magic Methyl" effect—where the addition of a methyl group boosts potency by orders of magnitude—has long been a staple of medicinal chemistry. However, in the crowded landscape of kinase inhibitor discovery, simple alkylation is often insufficient to resolve complex selectivity and metabolic stability challenges.

This guide focuses on the next generation of fluorinated intermediates: Pentafluorosulfanyl (

Strategic Rationale: Beyond the Trifluoromethyl Group

While single fluorine atoms and

The Pentafluorosulfanyl ( ) Group: The "Super-Trifluoromethyl"

Often described as "super-trifluoromethyl," the

-

Geometry: It adopts a square pyramidal geometry, providing a distinct 3D volume that can fill large hydrophobic pockets (e.g., the back pocket of the kinase ATP site) more effectively than the planar or tetrahedral shapes of standard substituents.

-

Lipophilicity: It significantly enhances membrane permeability without the metabolic liability often associated with long alkyl chains.

-

Application: Ideal for optimizing hydrophobic interactions in the "gatekeeper" region or the solvent-exposed front pocket.

Difluoromethyl ( ): The Lipophilic Hydrogen Bond Donor

The

-

Mechanism: The carbon-fluorine bond polarization renders the remaining hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor.

-

Kinase Relevance: This allows

to interact with the hinge region backbone carbonyls or conserved water networks (e.g., the catalytic lysine-glutamate water bridge) while simultaneously increasing the ligand's lipophilicity.

Gem-difluoroalkenes: Covalent Warheads & Isosteres

Gem-difluoroalkenes (

-

Bioisostere: They mimic the electronic properties of carbonyl groups (amides/esters) due to the similar bond angles and polarity, useful for peptidomimetic inhibitors.

-

Covalent Warhead: In specific contexts, the electron-deficient alkene acts as a Michael acceptor for cysteine-targeting covalent inhibitors, offering a "softer" reactivity profile compared to acrylamides or sulfonyl fluorides, potentially reducing off-target toxicity.

Decision Framework for Fluorine Incorporation

The following decision tree assists medicinal chemists in selecting the appropriate fluorinated intermediate based on the specific SAR (Structure-Activity Relationship) challenge.

Figure 1: Strategic decision tree for incorporating fluorinated motifs during kinase inhibitor optimization.

Technical Deep Dive: Synthesis of SF5-Containing Scaffolds

The incorporation of

Comparative Properties of Fluorinated Motifs

| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Difluoromethyl ( |

| Hammett Constant ( | 0.54 | 0.68 | 0.32 |

| Electronegativity | High | Very High | Moderate |

| Lipophilicity ( | 0.88 | 1.51 | 0.11 |

| Volume ( | 42.6 | 73.4 | ~30 |

| Geometry | Tetrahedral | Square Pyramidal | Tetrahedral |

| H-Bond Donor Ability | None | None | Weak/Moderate |

Synthetic Workflow: SF5-Oxindole Kinase Inhibitors

A validated approach for generating kinase inhibitors targeting VEGFR and PDGFR involves the Knoevenagel condensation of

Experimental Protocol: Synthesis of 3-((1H-pyrrol-2-yl)methylene)-5-(pentafluorosulfanyl)indolin-2-one

Objective: To synthesize a Sunitinib analog where the 5-fluoro group is replaced by a 5-

Reagents:

-

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one (Starting Block)

-

Pyrrole-2-carboxaldehyde[3]

-

Ethanol (Solvent)

-

Piperidine (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial, dissolve 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one (130 mg, 0.5 mmol) and pyrrole-2-carboxaldehyde (57 mg, 0.6 mmol, 1.2 equiv) in absolute ethanol (5 mL).

-

Catalysis: Add catalytic piperidine (3 drops, ~0.05 mmol). The base facilitates the deprotonation of the oxindole C3 position.

-

Reaction (Microwave): Seal the vial and subject to microwave irradiation.

-

Ramp: Room temp to 150 °C over 2 minutes.

-

Hold: 150 °C for 30 minutes.

-

Pressure: Monitor to ensure it remains within safe vessel limits (<20 bar).

-

-

Work-up: Allow the reaction mixture to cool to room temperature. The product typically precipitates out of the ethanolic solution due to the high lipophilicity of the

group. -

Purification:

-

Filter the precipitate using a vacuum Buchner funnel.

-

Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Wash with n-hexane (2 x 5 mL) to remove trace non-polar impurities.

-

-

Validation: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 4 hours.

-

Expected Yield: 75-85%

-

Characterization:

NMR should show a characteristic doublet of quintets (or multiplet) for the axial fluorine and a doublet for the equatorial fluorines of the

-

Self-Validating Check:

-

Visual: The formation of a brightly colored (often yellow/orange) precipitate indicates successful condensation (formation of the conjugated exocyclic double bond).

-

NMR: Absence of the aldehyde proton signal (~9.5 ppm) confirms consumption of the starting material.

Visualizing the Synthetic Pathway

The following diagram illustrates the Knoevenagel condensation pathway utilized in the protocol above.

Figure 2: Synthetic pathway for the microwave-assisted Knoevenagel condensation of SF5-oxindoles.

Emerging Class: Gem-Difluoroalkenes as Warheads[4]

While the

Key Advantage: The reactivity of the gem-difluoroalkene can be tuned by the electronic nature of the attached heteroaryl ring, reducing the risk of indiscriminate reactivity with off-target proteins (glutathione conjugation).

Synthesis Tip

Gem-difluoroalkenes are often synthesized via the Ramberg-Bäcklund reaction of alkyl triflones or through the dehydrofluorination of trifluoromethyl-substituted intermediates. For kinase inhibitors, late-stage dehydrofluorination of a

References

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Source: Organic & Biomolecular Chemistry (via NIH/PubMed) URL:[Link]

-

Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Source: Molecules (via PMC) URL:[Link]

-

Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Strategic Sourcing & Validation: 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

The following is an in-depth technical guide on the sourcing, validation, and synthetic contingencies for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene . This guide is structured for researchers and drug development professionals requiring high-purity intermediates for medicinal chemistry campaigns.

Compound Profile & Criticality

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is a specialized bifunctional building block used primarily in the synthesis of complex heterocycles and pharmacophores found in oncology and metabolic disease therapeutics. Its structure features a 3-cyano-4-fluorophenyl core—a privileged motif in androgen receptor antagonists (e.g., Enzalutamide analogs) and metalloenzyme inhibitors—linked to a 2-chloroallyl handle.

The 2-chloroallyl group serves as a versatile "linchpin" for cyclization reactions (e.g., forming fused rings via Heck coupling or radical cyclization) or as an electrophile for nucleophilic substitution, retaining the vinyl chloride functionality for subsequent cross-coupling.[1]

Structural Identity[1][2][3]

-

Systematic Name: 5-(2-chloroallyl)-2-fluorobenzonitrile

-

Molecular Formula: C₁₀H₇ClFN[1]

-

Molecular Weight: 195.62 g/mol [1]

-

Key Functionality:

Supply Chain Landscape

Current market analysis indicates that 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is classified as a Tier 3 Advanced Intermediate . It is rarely held in bulk stock by catalog suppliers and is typically generated via "Make-to-Order" (MTO) workflows.[1]

Supplier Availability Matrix

| Supplier Tier | Representative Vendors | Availability Status | Lead Time | Purity Guarantee |

| Tier 1 (Global Catalogs) | Sigma-Aldrich, Combi-Blocks, Enamine | Low / MTO | 4–6 Weeks | >95% (H-NMR) |

| Tier 2 (Specialty CMOs) | ChemScene, Ambeed, Pharmaron | Medium / Custom | 2–4 Weeks | >97% (HPLC) |

| Tier 3 (Bulk Mfg) | WuXi AppTec, Syngene | High (Campaign) | 8–12 Weeks | >98% (GMP Opt.) |

Sourcing Recommendation: For discovery-scale needs (<5g), prioritize Tier 2 specialty vendors who often hold the precursor (3-cyano-4-fluorobenzyl bromide) and can perform the allylation rapidly.[1] For process-scale (>100g), initiate a custom synthesis campaign with a Tier 3 CMO to ensure batch consistency.[1]

Figure 1: Decision logic for sourcing 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene based on scale and availability.

Quality Assurance & Validation Protocols

To ensure scientific integrity, every incoming batch—whether purchased or synthesized—must undergo a self-validating analytical workflow. The 2-chloroallyl moiety is prone to isomerization or hydrolysis if improperly handled.

Analytical Specification (Self-Validating System)

| Test | Method | Acceptance Criteria | Critical Defect to Monitor |

| Identity | 1H-NMR (400 MHz, CDCl₃) | Consistent structure | Regioisomerism: Check for 1-chloro-1-propene derivatives (vinylic proton shifts). |

| Purity | HPLC (C18, ACN/H₂O) | >97.0% Area | Hydrolysis: Presence of 2-hydroxyallyl byproduct or benzyl alcohol.[1] |

| Halogen Check | 19F-NMR | Single peak (~ -100 to -115 ppm) | Debromination: If made from benzyl bromide, ensure no residual Br. |

| Residual Solvent | GC-HS | < Limits (ICH Q3C) | THF/Ether: Common solvents in Grignard/Zinc reactions.[1] |

HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (CN/Aromatic absorption) and 210 nm.[1]

Synthetic Contingency: In-House Preparation

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized in-house using a robust Negishi-type coupling or a Suzuki-Miyaura coupling . The Suzuki route is preferred for its tolerance of the nitrile and fluoride groups.[1]

Route A: Suzuki-Miyaura Coupling (Recommended)

This route couples the commercially available boronic acid with 2,3-dichloropropene.[1]

Reagents:

-

Substrate: 3-Cyano-4-fluorophenylboronic acid (CAS: 874219-35-9)

-

Electrophile: 2,3-Dichloropropene (Excess)[1]

-

Base: K₂CO₃ or Cs₂CO₃[1]

Protocol:

-

Charge: In a reaction vial, add 3-cyano-4-fluorophenylboronic acid (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent: Add degassed THF/Water (4:1 ratio).

-

Addition: Add 2,3-dichloropropene (3.0 equiv). Note: Excess is used to prevent double coupling and ensure reaction at the more reactive allylic chloride.[1]

-

Reaction: Heat to 60°C for 4–6 hours under Argon. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a colorless to pale yellow oil.[1]

Route B: Reformatsky-Type Allylation (Alternative)

Uses the benzyl bromide precursor.[1]

-

Precursor: 5-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1228827-88-0).[1]

-

Reagent: 2,3-Dichloropropene + Indium powder (Barbier conditions) OR Zinc dust.[1]

-

Mechanism: Formation of the organometallic species in situ, followed by attack on the 2,3-dichloropropene (via SN2' or direct SN2).[1] Note: This route is riskier due to potential Wurtz-type homocoupling.

Figure 2: Synthetic pathways for the preparation of the target intermediate.[1]

Handling & Safety Profile

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation due to Nitrile).[1]

-

Lachrymator Potential: Benzyl and allyl halides are potent lachrymators.[1] Handle only in a functioning fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic chloride can hydrolyze slowly in moist air to release HCl.

-

Stability: Stable for >6 months if kept dry and cold.[1] Avoid exposure to strong bases which may cause dehydrohalogenation to the allene or alkyne.[1]

References

-

PubChem Compound Summary. 2-Chloro-3,3,3-trifluoroprop-1-ene (Analogous Structure Reference). National Center for Biotechnology Information.[1] Available at: [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the recommended synthetic route).

-

Guide to Pharmacology. Resmetirom (MGL-3196) Ligand Page.[1] (Context for 3-cyano-4-fluorophenyl structural motifs in drug development). Available at: [Link]

Sources

Safety data sheet (SDS) for 2-chloroallyl benzonitrile derivatives

Technical Safety & Handling Guide: 2-Chloroallyl Benzonitrile Derivatives

Scope & Chemical Identity

Disclaimer: This guide serves as a Predictive Safety Data Sheet (PSDS) . Specific commercial SDSs for "2-chloroallyl benzonitrile" are rare due to its status as a specialized research intermediate. The following protocols are derived from Structure-Activity Relationship (SAR) analysis of the benzonitrile core and the 2-chloroallyl moiety.

-

Target Chemical Class: 2-Chloroallyl benzonitrile derivatives (e.g., O-(2-chloroallyl)benzonitrile, S-(2-chloroallyl)benzonitrile).

-

Primary Application: Intermediates in the synthesis of heterocycles (e.g., isoxazolidines), agrochemicals (nematocides), and mitochondrial uncouplers.

-

Structural Alerts:

-